molecular formula C20H26N2O4S2 B2960791 N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide CAS No. 946241-70-9

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide

Cat. No.: B2960791
CAS No.: 946241-70-9
M. Wt: 422.56
InChI Key: NNUVDSQSBKHEMF-UHFFFAOYSA-N
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Description

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide is a complex organic compound with significant importance in various scientific research fields

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis: : The synthesis of N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide typically involves the sulfonation of a quinoline derivative. The reaction conditions often include the use of strong acids such as sulfuric acid or chlorosulfonic acid at controlled temperatures.

  • Reaction with Propylsulfonyl: : The next step involves the introduction of the propylsulfonyl group. This is usually achieved through a nucleophilic substitution reaction using propylsulfonyl chloride in the presence of a base like pyridine or triethylamine.

  • Methanesulfonamide Formation: : Finally, the compound is synthesized by reacting the intermediate with m-tolylmethanesulfonyl chloride. This step is also facilitated by bases that neutralize the by-products and drive the reaction to completion.

Industrial Production Methods

The industrial production of this compound involves scaling up the synthetic routes using automated reactors. The reactions are typically performed under stringent conditions to ensure high yield and purity. Solvent extraction and crystallization are common techniques used in the purification process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, especially at the sulfur-containing moieties, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the quinoline ring, potentially converting it into a tetrahydroquinoline derivative.

  • Substitution: : Nucleophilic substitution reactions are common, especially at the sulfonyl groups, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

  • Reduction: : Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

  • Substitution: : Bases such as sodium hydride (NaH) or potassium tert-butoxide (tBuOK).

Major Products

The major products formed from these reactions depend on the specific conditions but can include sulfoxides, sulfones, and substituted derivatives of the original compound.

Scientific Research Applications

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide has a broad range of scientific research applications:

  • Chemistry: : Used as an intermediate in organic synthesis, particularly in the formation of more complex molecular structures.

  • Biology: : Investigated for its potential as a bioactive molecule with various pharmacological effects.

  • Medicine: : Explored for its therapeutic potential in treating diseases, especially those involving inflammation or cancer.

  • Industry: : Applied in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide involves its interaction with specific molecular targets, potentially inhibiting enzymes or receptors involved in disease pathways. The propylsulfonyl and m-tolyl groups play a critical role in its binding affinity and specificity, modulating the compound's pharmacodynamics.

Comparison with Similar Compounds

  • Similar Compounds: : Compounds like N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide share structural similarities but differ in their substituent groups, affecting their reactivity and applications.

  • Uniqueness: : N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide is unique in its balance of hydrophobic and hydrophilic properties, enhancing its solubility and interaction with biological molecules.

This comprehensive overview provides insight into the compound's synthesis, reactivity, and applications, emphasizing its significance in scientific research. Hope this is useful.

Properties

IUPAC Name

1-(3-methylphenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S2/c1-3-12-28(25,26)22-11-5-8-18-14-19(9-10-20(18)22)21-27(23,24)15-17-7-4-6-16(2)13-17/h4,6-7,9-10,13-14,21H,3,5,8,11-12,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUVDSQSBKHEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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